3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid
Overview
Description
3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at the 4-position and a keto group at the 6-position of the pyrimidin ring, as well as a thioether linkage to a propanoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate pyrimidinone derivative and a suitable thiol-containing compound.
Reaction Conditions: The reaction is usually carried out under acidic or neutral conditions, often using a catalyst to facilitate the formation of the thioether bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes, with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various alkylating agents or acylating agents can be used to introduce different substituents at the amino group.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial activities. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL derivatives: These compounds share the core pyrimidinone structure but differ in their substituents.
Thioether-containing acids: Other acids with thioether linkages but different core structures.
Properties
IUPAC Name |
3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZNCBNWOIPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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